molecular formula C15H18N2OS B2573406 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile CAS No. 2189235-52-5

4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile

Cat. No.: B2573406
CAS No.: 2189235-52-5
M. Wt: 274.38
InChI Key: ANXYHOHKZAWFPV-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile is a chemical compound with a complex structure that includes a thiomorpholine ring, a carbonitrile group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzaldehyde with propionic acid to form 4-methylpropiophenone. This intermediate is then reacted with thiomorpholine and a suitable nitrile source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiomorpholine ring and carbonitrile group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(4-Methylphenyl)propanoyl]morpholine
  • **4-[3-(4-Methylphenyl)propanoyl]piperidine

Uniqueness

4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with morpholine or piperidine rings

Properties

IUPAC Name

4-[3-(4-methylphenyl)propanoyl]thiomorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-12-2-4-13(5-3-12)6-7-15(18)17-8-9-19-11-14(17)10-16/h2-5,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXYHOHKZAWFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)N2CCSCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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